Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate
Description
This compound is a thiophene-3-carboxylate derivative featuring:
- 4,5-Dimethyl substituents on the thiophene ring, enhancing steric bulk and electronic effects.
- A methyl ester group at the 3-position, influencing lipophilicity and metabolic stability.
The combination of these features suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic frameworks.
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-9-11(3)25-17(14(9)18(21)22-4)19-16(20)15-10(2)23-12-7-5-6-8-13(12)24-15/h5-8,10,15H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINNCTZANHMDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxylate group and a benzo[b][1,4]dioxine moiety. Its structural complexity suggests potential interactions with various biological targets.
Molecular Formula: CHNOS
Key Structural Components:
- Thiophene ring
- Dihydrobenzo[b][1,4]dioxine
- Carboxamide functional group
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiophene backbone.
- Introduction of the carboxylate and amide functionalities.
- Coupling with the benzo[b][1,4]dioxine derivative.
Research indicates that this compound may exhibit various biological activities through the following mechanisms:
- Antioxidant Activity : Compounds similar to thiophenes have been noted for their ability to scavenge free radicals and reduce oxidative stress, potentially protecting cells from damage.
- Anti-inflammatory Properties : The presence of the carboxamide group may enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antitumor Effects : Preliminary studies suggest that derivatives of thiophene can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival.
Case Studies and Research Findings
Pharmacological Applications
Due to its diverse biological activities, this compound may have applications in:
- Antidiabetic Medications : By acting as a PPARγ agonist.
- Cancer Therapeutics : As a potential chemotherapeutic agent targeting specific tumor types.
- Anti-inflammatory Drugs : To manage chronic inflammatory conditions.
Scientific Research Applications
The compound Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C18H19NO5S
- CAS Number : 874464-79-6
- Molecular Weight : 357.41 g/mol
Structure
The structure of the compound features a thiophene ring, which is significant for its biological activity. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural components suggest that it may interact with various biological pathways.
Case Studies
- Anticancer Activity : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of thiophene have been studied for their ability to induce apoptosis in cancer cells, making them potential candidates for anticancer drugs.
- Antiviral Properties : The compound's structural similarity to known antiviral agents suggests it could inhibit viral replication. Studies on related compounds have demonstrated effectiveness against viruses such as HIV and Hepatitis C.
Drug Development
The compound can serve as a lead structure in drug development due to its unique molecular features. Its ability to modulate biological targets can be explored through:
- Structure-Activity Relationship (SAR) studies to optimize efficacy and reduce toxicity.
- Development of prodrugs that enhance bioavailability.
The compound can be utilized in high-throughput screening assays to identify new biological activities. Its diverse functional groups allow it to interact with various targets, making it suitable for:
- Screening against enzyme inhibitors.
- Evaluating receptor binding affinities.
Data Table: Potential Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Thiophene derivatives | Induction of apoptosis in cancer cells |
| Antiviral | Similar dioxine compounds | Inhibition of viral replication |
| Enzyme Inhibition | Various analogs | Modulation of enzyme activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Core
(a) Ethyl 2-(2-Cyanoacetamido)-4,5-Dimethylthiophene-3-Carboxylate
- Key Differences: Ester group: Ethyl vs. methyl ester (target compound), affecting molecular weight (326.48 vs. ~312 g/mol) and lipophilicity. Amide substituent: Cyanoacetamido (electron-withdrawing) vs. dihydrodioxine carboxamido (electron-rich due to oxygen atoms).
- Synthesis: Prepared via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, yielding intermediates for Knoevenagel condensations .
- Biological Relevance: The cyano group may enhance reactivity in nucleophilic additions, whereas the dihydrodioxine in the target compound could improve binding to oxygen-dependent enzymes.
(b) Ethyl 4,5-Dimethyl-2-(4-Nitrobenzamido)Thiophene-3-Carboxylate
Variations in the Amide-Linked Moieties
(a) Methyl 4,5-Dimethyl-2-(3-Methylpiperidine-1-Carbothioamido)Thiophene-3-Carboxylate
- Key Differences :
- Amide type : Carbothioamido (C=S) vs. carboxamido (C=O) in the target compound.
- Substituent : Piperidine (flexible, nitrogen-containing) vs. rigid dihydrodioxine.
- Implications : The thioamide group may enhance metal chelation, whereas the dihydrodioxine’s oxygen atoms could improve water solubility .
(b) Ethyl 2-Amino-6-Phenyl-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
- Key Differences: Ring saturation: Tetrahydrobenzo[b]thiophene (saturated) vs. aromatic thiophene in the target compound. Functional groups: Free amino group vs. carboxamido.
- Biological Activity : Saturated analogs are studied for anti-inflammatory properties, while the target compound’s aromaticity may favor π-π stacking in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
